BenchChemオンラインストアへようこそ!

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Chemical structure Analog comparison Ligand design

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2191266-46-1, molecular formula C14H15N3O4, molecular weight 289.29 g/mol) is a synthetic small molecule belonging to the 2-oxoimidazolidine class of heterocyclic compounds. It features a central 2-oxoimidazolidine-1-carboxamide core linked to a 2,2-di(furan-2-yl)ethyl substituent.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 2191266-46-1
Cat. No. B2447694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
CAS2191266-46-1
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C14H15N3O4/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19)
InChIKeyPKKRMCQTBUKZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (2191266-46-1): A 2-Oxoimidazolidine Scaffold with a Bis-Furanethyl Substituent


N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2191266-46-1, molecular formula C14H15N3O4, molecular weight 289.29 g/mol) is a synthetic small molecule belonging to the 2-oxoimidazolidine class of heterocyclic compounds . It features a central 2-oxoimidazolidine-1-carboxamide core linked to a 2,2-di(furan-2-yl)ethyl substituent. This compound is primarily offered for research use as a building block in organic synthesis and as a ligand in coordination chemistry . No published data on its biological activity, therapeutic targets, or pharmacological profile have been identified in primary research papers or patents as of the literature search date.

Why Generic Substitution by Other 2-Oxoimidazolidine Derivatives Is Not Directly Applicable for N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide


The 2-oxoimidazolidine-1-carboxamide chemotype exhibits significant variations in biological activity and physicochemical properties depending on the nature of the N-substituent. For instance, published series of 2-oxoimidazolidine derivatives have shown antiviral [1] and hypotensive [2] activities, but these activities are highly dependent on specific substituent patterns. The 2,2-di(furan-2-yl)ethyl group in this compound introduces unique steric bulk, electronic character from two furan rings, and hydrogen-bonding capabilities that are absent in simpler alkyl or phenyl-substituted analogs. These differences preclude the assumption that biological activities observed in other 2-oxoimidazolidine derivatives can be extrapolated to this specific compound without direct experimental confirmation.

Quantitative Evidence for Differential Performance: Data Availability Assessment for N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide


Structural Uniqueness Versus Closest Analogs in the 2-Oxoimidazolidine Series

Among 2-oxoimidazolidine-1-carboxamide derivatives found in major databases (PubChem, patents), the closest structural analogs generally contain mono-furanyl, phenyl, or simple alkyl substituents. For example, N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034264-26-9) and N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide [1] have been registered, but none possess the bis-furan-ethyl substitution pattern of the target compound. This unique substitution may confer distinct metal-coordination geometry and binding properties relevant to applications as a ligand in coordination chemistry .

Chemical structure Analog comparison Ligand design

Comparison of Hypotensive 2-Oxoimidazolidines: Limited Class-Level Inference for Blood Pressure Applications

Early 2-oxoimidazolidine derivatives (e.g., those described in EP0052696A1) have demonstrated potent angiotensin-converting enzyme (ACE) inhibitory activity leading to hypotensive effects in animal models [1]. While N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide contains the same core, its activity against ACE has not been experimentally evaluated. The bis-furan-ethyl substituent's steric demand and electronic properties could either enhance or abolish ACE binding compared to the small alkyl or phenylalkyl substituents in the patent compounds; therefore, no claim of hypotensive activity can be made for this specific compound without direct assay data.

Hypotensive agents ACE inhibition 2-oxoimidazolidine

Antiviral Activity Evaluation of 2-Oxoimidazolidine Derivatives: A Class-Level Background with No Direct Data for the Target Compound

A recent study (Kornii et al., 2019) reported that certain 2-oxoimidazolidine derivatives, specifically compounds 4 (N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide) and 5 (1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid), exhibited moderate anti-BKPyV activity with EC50 values of 5.5 µm and 5.4 µm, respectively [1]. These compounds contain a dichloromethylidene-substituted 2-oxoimidazolidine core, structurally distinct from the target compound. N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has not been tested in this antiviral assay.

Antiviral BK polyomavirus 2-oxoimidazolidine

Purity and Procurement: A Prerequisite for Reproducible Research, but No Comparative Advantage Demonstrated

The compound is typically offered at a purity of 95% , which is a common industry standard for research-grade screening compounds. No data on batch-to-batch variability, long-term stability under recommended storage conditions, or purity comparison with alternative suppliers are publicly available. Without comparative purity or stability data from independent sources, no claim of superior quality can be substantiated.

Purity Reproducibility Research chemical

Recommended Application Scenarios for N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide Based on Current Structural Evidence


Exploratory Ligand Design in Coordination Chemistry Leveraging the Bis-Furan Substituent

The 2,2-di(furan-2-yl)ethyl group provides two furan oxygen atoms capable of metal coordination, potentially enabling chelating or bridging binding modes. This structural feature, not present in mono-substituted analogs, makes the compound a candidate for constructing metal-organic frameworks (MOFs) or discrete coordination complexes, as suggested by its reported use as a ligand in coordination chemistry .

A Versatile Building Block for the Parallel Synthesis of 2-Oxoimidazolidine-Focused Libraries

The reactive carboxamide and imidazolidine motifs offer handles for further derivatization, such as alkylation, acylation, or condensation reactions. This compound can serve as a scaffold for generating diverse libraries of 2-oxoimidazolidine derivatives aimed at probing structure-activity relationships (SAR) in antiviral [1] or hypotensive [2] screening campaigns, where the bis-furan substituent introduces a novel steric and electronic parameter.

Negative Control or Inactive Comparator in ACE Inhibition Assays

Given the known ACE inhibitory activity of certain 2-oxoimidazolidine derivatives with small alkyl/phenyl substituents [2], the sterically demanding bis-furan-ethyl analog may serve as a negative control or selectivity probe in ACE enzyme assays. Its predicted inability to fit the ACE active site (due to steric clash) could help validate the specificity of hit compounds from the same chemotype.

Physicochemical Property Profiling in Drug Discovery Programs Targeting Novel 2-Oxoimidazolidine Chemotypes

The compound's calculated logP, solubility, and permeability can be experimentally determined and compared to other 2-oxoimidazolidine analogs. Such baseline ADME profiling is essential for medicinal chemistry teams evaluating the 2-oxoimidazolidine scaffold for therapeutic development, especially in infectious disease (e.g., BKPyV) where moderate antiviral activity has been demonstrated for other analogs [1].

Quote Request

Request a Quote for N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.